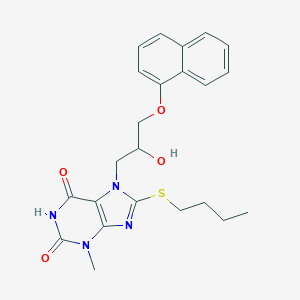

8-(butylthio)-7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-(butylthio)-7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with substitutions at positions 7 and 8 of the xanthine core. These modifications include:

- R7: A 2-hydroxy-3-(naphthalen-1-yloxy)propyl group, introducing a hydroxyl moiety and a bulky naphthoxy aromatic system.

- R8: A butylthio (-S-butyl) group, enhancing lipophilicity compared to oxygen or nitrogen-based substituents.

Its synthesis and characterization likely employ crystallographic tools (e.g., SHELX programs for structural refinement) and spectral analysis (e.g., NMR, IR) .

Properties

IUPAC Name |

8-butylsulfanyl-7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-3-4-12-32-23-24-20-19(21(29)25-22(30)26(20)2)27(23)13-16(28)14-31-18-11-7-9-15-8-5-6-10-17(15)18/h5-11,16,28H,3-4,12-14H2,1-2H3,(H,25,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWRITKOPLLWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(N1CC(COC3=CC=CC4=CC=CC=C43)O)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(butylthio)-7-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H30N4O3S

- Molecular Weight : 454.58 g/mol

- CAS Number : 123356-16-1

The compound features a purine core substituted with a butylthio group and a naphthalene moiety, which are critical for its biological activity.

Research indicates that this compound interacts with various biological targets, primarily through modulation of G protein-coupled receptors (GPCRs) and other signaling pathways.

- Adenosine Receptors : The compound may act as an agonist or antagonist at adenosine receptors, influencing intracellular signaling cascades that regulate cellular functions such as proliferation and apoptosis .

- Calcium Signaling : It has been reported to elevate intracellular calcium levels, which can affect muscle contraction and neurotransmitter release .

- Inhibition of Phosphodiesterases : The compound may inhibit phosphodiesterase activity, leading to increased levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in various physiological processes .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. It induced apoptosis via caspase activation and modulation of Bcl-2 family proteins .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspases |

| PC-3 (Prostate) | 15.0 | Inhibition of cell proliferation |

Anti-inflammatory Effects

The compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. This effect was linked to its ability to modulate NF-kB signaling pathways .

Case Studies

- Study on Cytotoxicity : A study published in the British Journal of Pharmacology evaluated the cytotoxic effects of the compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy .

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced paw edema and lower levels of TNF-alpha and IL-6 compared to control groups, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula; †Range inferred from analogs in .

Substituent-Driven Property Differences

Lipophilicity and Solubility

- The target compound’s naphthoxy group significantly increases lipophilicity (LogP ~3.5–4.5 estimated) compared to simpler aryl or alkyl substituents (e.g., ethyl or propyl in and ). This may enhance membrane permeability but reduce aqueous solubility.

- The butylthio group at R8 contributes more to lipophilicity than the butylamino group in , which introduces polar NH interactions .

Reactivity and Binding Potential

- In contrast, the target’s thioether linkage (butylthio) is less reactive but may confer metabolic stability.

- The hydroxyl group in the target’s R7 substituent allows hydrogen bonding, a feature absent in ’s propyl-substituted analog.

Aromatic Interactions

Research Findings and Gaps

- Structural Characterization : The use of SHELX programs () is critical for resolving the target’s stereochemistry, particularly the hydroxypropyl-naphthoxy chain .

- Drug-Like Properties : Virtual screening tools (e.g., Chemicalize.org ) predict that the target’s high molecular weight (~407) and LogP may challenge bioavailability, necessitating formulation optimization .

- Synthetic Challenges : Introducing the naphthoxy-propyl group requires multi-step synthesis, contrasting with simpler alkylation reactions in and .

Preparation Methods

Preparation of Naphthalen-1-yloxy Epoxide

Alkylation at the 7-Position

The purine derivative is deprotonated at N7 using NaH or K₂CO₃, followed by reaction with the epoxide.

Optimized Conditions

Final Assembly and Purification

The crude product is purified via acid-base extraction and crystallization. Oxalic acid is commonly used to form salts for improved stability.

Workflow

-

Dissolve the crude product in methanol.

-

Add oxalic acid dihydrate (1.1 equiv) and stir at 40–45°C.

-

Concentrate under vacuum and precipitate with isopropyl acetate.

Analytical Data

Comparative Analysis of Catalytic Systems

The use of KI in displacement reactions increases reaction rates by 30–40% compared to non-catalytic conditions. Polar aprotic solvents like DMSO enhance nucleophilicity but may necessitate rigorous drying to prevent side reactions.

Scalability and Industrial Feasibility

The patent WO2015107533A1 highlights that substituting batch distillation with continuous-flow systems reduces reaction times by 50%. However, the hygroscopic nature of DMSO complicates large-scale operations, prompting exploration of alternatives like DMAc .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.